molecular formula C18H15FN2O2S B2783050 (E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 1185908-20-6

(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2783050
CAS No.: 1185908-20-6
M. Wt: 342.39
InChI Key: LBIMSJOKVRGNBH-CMDGGOBGSA-N
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Description

(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.39. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and Dyes

Research on N-ethoxycarbonylpyrene- and perylene thioamides, as building blocks for synthesizing various fluorescent dyes, provides valuable insights into the potential application of thiazole derivatives in creating fluorescence-based probes. These compounds, including those with thiazolyl moieties, display a wide range of fluorescence, with applications in bioimaging and molecular tracking. The study by Marzena Witalewska, Anna Wrona-Piotrowicz, and J. Zakrzewski (2019) highlights the synthesis of fluorescent dyes bearing thiazole moieties, demonstrating their potential in developing color-tunable fluorophores for scientific research applications (Witalewska et al., 2019).

Antimicrobial and Antifungal Agents

Thiazole derivatives have shown promise in antimicrobial and antifungal applications. The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, including those with thiazole rings, have indicated significant antibacterial and antifungal activities. This suggests that compounds similar to "(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide" could potentially be developed into antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi. M. Helal et al. (2013) discuss this application in their research, showcasing the potential of thiazole derivatives in medicinal chemistry (Helal et al., 2013).

Anticancer Research

Thiazole derivatives have also been explored for their anticancer properties. Research into the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown that some compounds exhibit moderate to excellent anticancer activity. This indicates the potential for thiazole derivatives, including "this compound," to be developed as anticancer agents. B. Ravinaik et al. (2021) have contributed to this area of research, providing a foundation for future studies on the anticancer applications of thiazole derivatives (Ravinaik et al., 2021).

Properties

IUPAC Name

(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12-2-7-15(23-12)8-9-17(22)21-18-20-11-16(24-18)10-13-3-5-14(19)6-4-13/h2-9,11H,10H2,1H3,(H,20,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIMSJOKVRGNBH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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